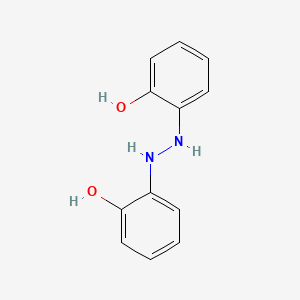
Hydrazobenzene-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazobenzene-2,2’-diol is an organic compound characterized by the presence of two hydroxyl groups and a hydrazine linkage between two benzene rings. This compound is notable for its unique structure, which includes aromatic rings and hydroxyl functionalities, making it a subject of interest in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydrazobenzene-2,2’-diol can be synthesized through the reduction of azobenzene-2,2’-diol. This reduction is typically carried out using reducing agents such as sodium dithionite or zinc dust in an acidic medium. The reaction conditions often involve refluxing the mixture to ensure complete reduction.
Industrial Production Methods: On an industrial scale, the synthesis of hydrazobenzene-2,2’-diol may involve catalytic hydrogenation of azobenzene-2,2’-diol using a palladium or platinum catalyst. This method is preferred due to its efficiency and scalability, allowing for the production of large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Hydrazobenzene-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azobenzene-2,2’-diol.
Reduction: Further reduction can lead to the formation of aniline derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products:
Oxidation: Azobenzene-2,2’-diol.
Reduction: Aniline derivatives.
Substitution: Ethers or esters of hydrazobenzene-2,2’-diol.
Aplicaciones Científicas De Investigación
Hydrazobenzene-2,2’-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Hydrazobenzene-2,2’-diol is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hydrazobenzene-2,2’-diol involves its interaction with molecular targets through its hydroxyl and hydrazine functionalities. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its activity.
Comparación Con Compuestos Similares
Azobenzene-2,2’-diol: Similar in structure but differs in its oxidation state.
Aniline derivatives: Products of the reduction of hydrazobenzene-2,2’-diol.
Hydrazobenzene: Lacks the hydroxyl groups present in hydrazobenzene-2,2’-diol.
Uniqueness: Hydrazobenzene-2,2’-diol is unique due to the presence of both hydroxyl groups and a hydrazine linkage, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound in various chemical transformations and applications.
Propiedades
IUPAC Name |
2-[2-(2-hydroxyphenyl)hydrazinyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16/h1-8,13-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCROLLMFVYHCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NNC2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)





![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B8047578.png)


![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B8047603.png)


![2-[3-(2-amino-2-hydroxyiminoethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B8047628.png)

